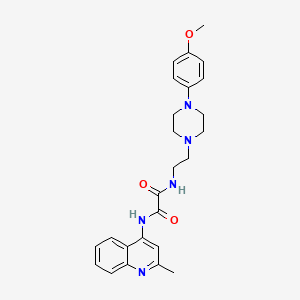

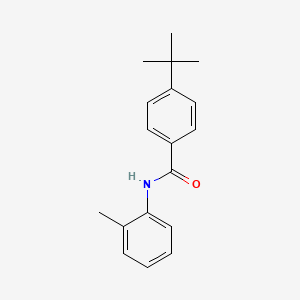

![molecular formula C13H10Cl2N4O2S B2883651 2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034234-89-2](/img/structure/B2883651.png)

2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines (PPs). PPs are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties . They are strategic compounds for optical applications due to their simpler and greener synthetic methodology .

Synthesis Analysis

The synthesis of PPs involves different pathways for the preparation and post-functionalization of this functional scaffold . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties. Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .Scientific Research Applications

Anticancer Activity

A study highlighted the synthesis of novel N-(guanidinyl)benzenesulfonamides bearing biologically active pyrazole and pyrimidine moieties, which were evaluated for their anticancer activity. The synthesized compounds showed promising activity against human tumor breast cell line (MCF7), with some compounds demonstrating comparable activity to Doxorubicin, a reference drug (Ghorab, El-Gazzar, & Alsaid, 2014). Another study developed novel pyrazolopyrimidines with benzenesulfonamide moiety, showing potent cytotoxic activity against MCF-7 and HepG2 cell lines, highlighting the compounds' potential for further investigation as anticancer agents (Hassan et al., 2017).

Antimicrobial Activity

Research into new azole, pyrimidine, and pyran derivatives incorporating thiazolo(3,2-a)benzimidazole moiety revealed their potential for antimicrobial applications. These compounds were synthesized through reactions with various N-nucleophiles, demonstrating the versatility of benzenesulfonamide derivatives in the creation of bioactive compounds (Farag et al., 2011).

Herbicidal Activity

N-(2-pyrazolin-1-ylformyl) benzenesulfonamides were identified as a new group of compounds with significant herbicidal activity. These compounds exhibited post-emergence activity on dicotyledonous weed species, suggesting a potential interference with the biosynthesis of branched-chain amino acids, indicative of their application in agricultural practices (Eussen, Thus, Wellinga, & Stork, 1990).

Corrosion Inhibition

A novel synthesized azopyrazole-benzenesulfonamide derivative was investigated as an efficient corrosion inhibitor for mild steel in acidic environments. The study showed high inhibition efficiency, suggesting the compound's utility in various industrial applications due to its corrosion resistance properties (Mostfa et al., 2020).

Anti-Plasmodium Activity

Derivatives of pyrazolopyridine-sulfonamide demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria. These compounds were synthesized and assayed, exhibiting in vitro activity against the chloroquine-resistant clone W2, making them promising candidates for antimalarial drug development (Silva et al., 2016).

Future Directions

The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . The significant photophysical properties of these compounds have attracted a great deal of attention in material science recently , indicating potential future directions in this field.

properties

IUPAC Name |

2,4-dichloro-5-methyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N4O2S/c1-8-4-12(11(15)5-10(8)14)22(20,21)18-9-6-16-13-2-3-17-19(13)7-9/h2-7,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFBLOVXGOJJBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

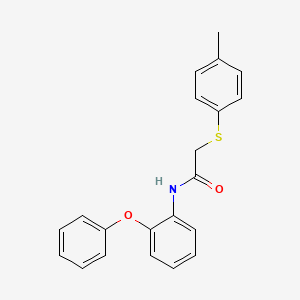

![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2883573.png)

![3-[3-({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2883578.png)

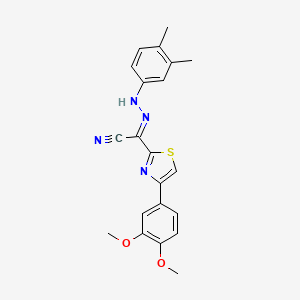

![N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2883581.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide](/img/structure/B2883583.png)

![(2Z)-2-[(2,5-dichlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2883584.png)

![Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2883586.png)

![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-nitrobenzamide](/img/structure/B2883587.png)